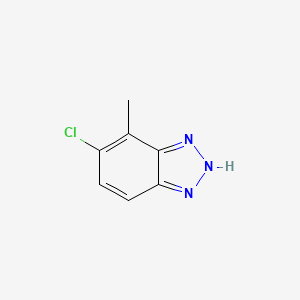

6-Chloro-7-methyl-1H-benzotriazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 6-Chloro-7-methyl-1H-benzotriazole is a heterocyclic aromatic molecule featuring a benzotriazole core substituted with chlorine and methyl groups at positions 6 and 7, respectively. These analogs share the 6-chloro-7-methyl substitution pattern but differ in their core heterocyclic systems (benzodithiazine vs. benzotriazole), which significantly impacts their electronic properties, stability, and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-methyl-1H-benzo[d][1,2,3]triazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chloro-3-methylphenylhydrazine with sodium nitrite in the presence of hydrochloric acid can yield the desired triazole compound. The reaction typically proceeds at low temperatures to ensure the stability of intermediates.

Industrial Production Methods: Industrial production of 5-chloro-4-methyl-1H-benzo[d][1,2,3]triazole often involves large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 5-chloro-4-methyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of catalysts like copper(I) iodide.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted triazoles with different functional groups.

Oxidation Reactions: Oxidized derivatives such as triazole oxides.

Reduction Reactions: Reduced forms of the triazole ring, including dihydro and tetrahydro derivatives.

Scientific Research Applications

Chemistry: 5-chloro-4-methyl-1H-benzo[d][1,2,3]triazole is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized for its potential antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their anticancer, antiviral, and anti-inflammatory activities.

Industry: In the industrial sector, 5-chloro-4-methyl-1H-benzo[d][1,2,3]triazole is used as a corrosion inhibitor, dye intermediate, and stabilizer in polymer production.

Mechanism of Action

The mechanism of action of 5-chloro-4-methyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to the desired biological effect. The compound may also interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Comparative Analysis of 6-Chloro-7-methyl Derivatives

Structural and Functional Group Variations

The following benzodithiazine derivatives (from –3) serve as comparative analogs due to shared substituents:

| Compound ID | Core Structure | Substituents on Hydrazino Group | Key Functional Groups |

|---|---|---|---|

| 5 | Benzodithiazine | 2-hydroxybenzylidene | –OH, –SO₂, –N=CH |

| 7 | Benzodithiazine | 2,5-dihydroxybenzylidene | –OH (×2), –SO₂, –N=CH |

| 3 | Benzodithiazine | Methyl hydrazino + methyl ester | –COOCH₃, –SO₂, –N–NH₂ |

| 15 | Benzodithiazine | 2,4-dihydroxybenzylidene + methyl ester | –OH (×2), –COOCH₃, –SO₂, –N=CH |

Key Observations :

- The benzodithiazine core (vs. benzotriazole) introduces two sulfur atoms and a sulfone group (–SO₂), enhancing polarity and thermal stability.

- Substituents like hydroxyl (–OH) and methoxy (–OCH₃) groups influence solubility and hydrogen-bonding capacity. For example, 7 and 15 with dihydroxybenzylidene groups exhibit higher polarity than 5 or 3 .

Physicochemical Properties

Melting Points and Stability

Analysis :

- All compounds decompose near their melting points, typical of sulfone-containing heterocycles.

- The methyl ester in 3 lowers the melting point compared to hydroxylated analogs, likely due to reduced crystallinity.

Spectroscopic Features

Infrared (IR) Spectroscopy :

- SO₂ vibrations : All compounds show strong peaks at 1130–1160 cm⁻¹ (asymmetric) and 1305–1345 cm⁻¹ (symmetric).

- C=O stretch : 3 and 15 exhibit a peak at ~1715–1740 cm⁻¹ due to the ester group.

- C=N stretch : Present at ~1615 cm⁻¹ in 5 , 7 , and 15 , confirming hydrazone formation.

¹H-NMR Data :

- N–CH₃ protons : Resonate at δ 3.30–3.66 ppm.

- Aromatic protons : Chemical shifts vary with substituents. For example, 7 shows downfield shifts for H-5 and H-8 (δ 7.98–8.04 ppm) due to electron-withdrawing –SO₂ and –Cl.

Biological Activity

6-Chloro-7-methyl-1H-benzotriazole is a derivative of benzotriazole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

Molecular Formula : C7H6ClN3

Molecular Weight : 169.59 g/mol

IUPAC Name : this compound

Canonical SMILES : ClC1=NN2C(=C(C=C1)C=C(N2)C)C

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 25 μg/mL |

| Escherichia coli | 50 μg/mL |

| Pseudomonas aeruginosa | 100 μg/mL |

The compound demonstrated potent activity against methicillin-resistant strains, suggesting its potential as a therapeutic agent in treating resistant infections .

Anticancer Activity

The anticancer potential of benzotriazole derivatives has garnered attention in recent years. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study assessing the cytotoxicity of this compound against human breast cancer cells (MCF-7), the compound was found to induce apoptosis at concentrations above 10 μM. The mechanism involves the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Its mechanism includes:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- DNA Interaction : It can intercalate with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells contributes to its cytotoxic effects.

Structure–Activity Relationship (SAR)

The biological activity of benzotriazole derivatives is influenced by substituents on the benzene ring. The presence of chlorine and methyl groups enhances lipophilicity and improves membrane permeability, which is crucial for antimicrobial and anticancer activities .

Table 2: Structure–Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Chlorine (Cl) | Increases potency |

| Methyl (CH3) | Enhances solubility |

| Additional Halogens | Varies with position |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-Chloro-7-methyl-1H-benzotriazole, and how are intermediates monitored?

- Methodology : A common approach involves multi-step reactions starting with halogenated benzotriazole precursors. For example, chloroacetyl chloride can be reacted with amino-substituted intermediates under reflux conditions, followed by quenching with ice to isolate the product . Thin-layer chromatography (TLC) is critical for monitoring reaction progress, with hexane/ethyl acetate mixtures used for purification via column chromatography .

- Key Considerations : Ensure stoichiometric control during chloroacetyl chloride addition to avoid side products. Recrystallization from methanol improves purity .

Q. Which spectroscopic techniques are essential for characterizing this compound and its intermediates?

- Methodology :

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6 or CDCl3). For example, aromatic protons in benzotriazole derivatives typically appear at δ 7.2–8.5 ppm, while methyl groups resonate at δ 2.3–2.8 ppm .

- HRMS : Confirm molecular weight and fragmentation patterns. A typical HRMS profile for a related benzothiazole derivative showed [M+H]+ at m/z 233.72, aligning with theoretical calculations .

- Data Interpretation : Cross-reference observed shifts with literature values for analogous compounds to validate structural assignments.

Advanced Research Questions

Q. How can researchers evaluate the pharmacological potential of this compound derivatives?

- Methodology :

- In Vivo Assays : Use rodent models (e.g., carrageenan-induced inflammation) to assess anti-inflammatory activity. Dose-response curves and histopathological analysis are critical .

- In Vitro Screening : Test inhibition of enzymes like cyclooxygenase (COX) or kinases via fluorometric assays. IC50 values below 10 μM indicate promising activity .

- Data Challenges : Address inter-animal variability by normalizing results to baseline measurements and using blinded scoring.

Q. How should discrepancies in analytical data (e.g., NMR or HRMS) be resolved during structural validation?

- Methodology :

- Repeat Experiments : Confirm reproducibility under identical conditions.

- Alternative Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, ambiguous aromatic protons can be clarified via NOESY correlations .

- Collaborative Validation : Cross-check data with independent labs or computational tools (e.g., DFT simulations for predicting NMR shifts) .

Q. What strategies optimize synthetic yield and purity for halogenated benzotriazole derivatives?

- Methodology :

- Reaction Optimization : Screen solvents (DMF vs. ethanol) and catalysts (e.g., CuSO4·5H2O for click chemistry). For example, DMF enhances solubility of aromatic intermediates, improving yields by 15–20% .

- Purification : Gradient elution in column chromatography (hexane → ethyl acetate) effectively separates halogenated byproducts.

Properties

Molecular Formula |

C7H6ClN3 |

|---|---|

Molecular Weight |

167.59 g/mol |

IUPAC Name |

5-chloro-4-methyl-2H-benzotriazole |

InChI |

InChI=1S/C7H6ClN3/c1-4-5(8)2-3-6-7(4)10-11-9-6/h2-3H,1H3,(H,9,10,11) |

InChI Key |

BUOLWKSFADWMOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=NNN=C12)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.